2,4,6-Heptatrienoic acid, 2-cyano-7-(dimethylamino)-, methyl ester
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Overview
Description
2,4,6-Heptatrienoic acid, 2-cyano-7-(dimethylamino)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of heptatrienoic acid, characterized by the presence of a cyano group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Heptatrienoic acid, 2-cyano-7-(dimethylamino)-, methyl ester typically involves multi-step organic reactions. One common method includes the reaction of heptatrienoic acid with dimethylamine and a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C to 50°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production cost. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Heptatrienoic acid, 2-cyano-7-(dimethylamino)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2,4,6-Heptatrienoic acid, 2-cyano-7-(dimethylamino)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Heptatrienoic acid, 2-cyano-7-(dimethylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Heptatrienoic acid, 2-cyano-7-phenyl-
- 2,4,6-Heptatrienoic acid, 2-cyano-7-phenyl-5-(phenylamino)-, ethyl ester
Uniqueness
Compared to similar compounds, 2,4,6-Heptatrienoic acid, 2-cyano-7-(dimethylamino)-, methyl ester stands out due to its unique combination of functional groups, which confer distinct reactivity and properties
Properties
CAS No. |
58064-21-4 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-cyano-7-(dimethylamino)hepta-2,4,6-trienoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)8-6-4-5-7-10(9-12)11(14)15-3/h4-8H,1-3H3 |
InChI Key |
OADMVFFDJJGEDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC=C(C#N)C(=O)OC |
Origin of Product |
United States |
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